REACTION_CXSMILES
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C([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:7][CH:6]=1)C=C.Cl[C:17]1[CH:22]=CC=C[C:18]=1Cl>>[CH2:22]([C:10]1[CH:9]=[C:8]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:7]=[CH:6][C:5]=1[OH:4])[CH:17]=[CH2:18]
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Name
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Quantity
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3.1 g
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Type
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reactant
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Smiles
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C(C=C)OC1=CC=C(C=C1)CC(=O)OC
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified by chromatography (silica gel, 50% methylene chloride in hexane)
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Type
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CUSTOM
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Details
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to afford the tittle compound
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Name
|
|
Type
|
|
Smiles
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C(C=C)C=1C=C(C=CC1O)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |